molecular formula C18H17ClN2O3S B2591386 7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-71-4

7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2591386
M. Wt: 376.86
InChI Key: FUPZYWXCXPFNAC-UHFFFAOYSA-N
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Description

The compound “7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one” is a complex organic molecule. It contains a quinazolinone core, which is a type of heterocyclic compound. The quinazolinone core is substituted with a 7-chloro group, a 3-[2-(3,4-dimethoxyphenyl)ethyl] group, and a 2-sulfanylidene group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic core. The presence of the 7-chloro group, the 3-[2-(3,4-dimethoxyphenyl)ethyl] group, and the 2-sulfanylidene group would contribute to the overall molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the 7-chloro group, the 3-[2-(3,4-dimethoxyphenyl)ethyl] group, and the 2-sulfanylidene group would likely influence properties such as solubility, stability, and reactivity .

Scientific Research Applications

Antimicrobial and Antitubercular Activity

Compounds synthesized from 7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one have shown significant antimicrobial and antitubercular properties. Specifically, these compounds were prepared and evaluated against Mycobacterium tuberculosis, displaying potent antitubercular activity comparable to standard compounds like isoniazid. Additionally, their antibacterial activity was tested against both Gram-positive and Gram-negative bacteria, indicating that structural variations in these compounds can influence their efficacy against different microbial targets (Anand et al., 2011).

Anticancer Activity

Research on 7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one derivatives has also uncovered their potential as anticancer agents. Novel synthetic methods were optimized for producing these compounds, which were then evaluated for their ability to inhibit EGFR-tyrosine kinase, a key target in tumor growth. One derivative in particular showed remarkable activity against the CNS SNB-75 cancer cell line, suggesting that these compounds could serve as a framework for developing new antitumor agents (Noolvi & Patel, 2013).

Antifolate Inhibitors

Another area of application for these derivatives is as nonclassical antifolate inhibitors of thymidylate synthase (TS), with potential antitumor and antibacterial uses. Novel analogues were synthesized and evaluated, showing potent inhibitory effects against human TS, which could lead to developments in cancer treatment and bacterial infection control (Gangjee et al., 1996).

Sulfonamido-Thiazolidinone Derivatives

Derivatives incorporating sulfonamido-4-thiazolidinone have been synthesized and showed promising antibacterial and antifungal activities. These compounds, derived from 7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one, demonstrated significant effectiveness against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial therapies (Patel et al., 2010).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, its physical and chemical properties, its mechanism of action, and its potential applications. This could involve both experimental studies and computational modeling .

properties

CAS RN

422526-71-4

Product Name

7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

Molecular Formula

C18H17ClN2O3S

Molecular Weight

376.86

IUPAC Name

7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C18H17ClN2O3S/c1-23-15-6-3-11(9-16(15)24-2)7-8-21-17(22)13-5-4-12(19)10-14(13)20-18(21)25/h3-6,9-10H,7-8H2,1-2H3,(H,20,25)

InChI Key

FUPZYWXCXPFNAC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)OC

solubility

not available

Origin of Product

United States

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